molecular formula C32H30O14 B14656931 Secalonic acid E CAS No. 51152-25-1

Secalonic acid E

Cat. No.: B14656931
CAS No.: 51152-25-1
M. Wt: 638.6 g/mol
InChI Key: NFZJAYYORNVZNI-FUADOUFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secalonic acid E is a member of the secalonic acid family, which are xanthone derivatives. These compounds are known for their diverse biological activities and are classified as mycotoxins. This compound is the enantiomer of secalonic acid A and is isolated from the fungus Phoma terrestris .

Preparation Methods

Secalonic acid E can be synthesized through the coupling of two protected iodo monomers using palladium acetate under Suzuki conditions at 70°C, achieving an 85% yield . This method involves the use of palladium-catalyzed cross-coupling reactions, which are commonly employed in the synthesis of complex organic molecules.

Chemical Reactions Analysis

Secalonic acid E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Secalonic acid E has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of secalonic acid E involves its interaction with various molecular targets and pathways. It has been shown to inhibit DNA topoisomerase I and protein kinase C, which are enzymes involved in DNA replication and cell signaling, respectively . This inhibition leads to the disruption of cellular processes and ultimately results in cell death.

Comparison with Similar Compounds

Secalonic acid E is part of the secalonic acid family, which includes other similar compounds such as secalonic acid A, secalonic acid B, secalonic acid C, secalonic acid D, and secalonic acid F . While these compounds share a common xanthone backbone, they differ in their specific substituents and biological activities. This compound is unique in its enantiomeric relationship with secalonic acid A and its specific biological activities.

Properties

CAS No.

51152-25-1

Molecular Formula

C32H30O14

Molecular Weight

638.6 g/mol

IUPAC Name

methyl (3R,4R,4aS)-7-[(5R,6R,10aS)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate

InChI

InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27-,28-,31+,32+/m1/s1

InChI Key

NFZJAYYORNVZNI-FUADOUFMSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@@]6([C@@H]([C@@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@@]2([C@@H]1O)C(=O)OC)O

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.